molecular formula C9H8F2O2 B3093438 Methyl 4,5-difluoro-2-methylbenzoate CAS No. 1245515-60-9

Methyl 4,5-difluoro-2-methylbenzoate

Cat. No. B3093438
CAS RN: 1245515-60-9
M. Wt: 186.15 g/mol
InChI Key: XDOGLSZAOXRKPK-UHFFFAOYSA-N
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Description

Methyl 4,5-difluoro-2-methylbenzoate is a chemical compound with the CAS Number: 1245515-60-9 . It has a molecular weight of 186.16 and its molecular formula is C9H8F2O2 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C9H8F2O2 . This indicates that the compound contains nine carbon atoms, eight hydrogen atoms, two fluorine atoms, and two oxygen atoms.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 186.16 . The compound is sealed in dry conditions and stored at 2-8°C .

Scientific Research Applications

Chemical and Pharmaceutical Analysis

Methyl 4,5-difluoro-2-methylbenzoate, like its close relative Methyl 4-hydroxybenzoate (commonly known as methyl paraben), is significant in various fields, including chemistry and pharmaceuticals. Methyl 4-hydroxybenzoate, for instance, has been extensively studied for its antimicrobial properties, which are utilized in cosmetics, personal-care products, and as a food preservative. Studies involve analysis of its crystal structure, molecular interactions, and pharmaceutical activities, as demonstrated by Sharfalddin et al. (2020) who employed Hirshfeld surface analysis and computational calculations (Sharfalddin et al., 2020).

Agriculture and Herbicide Research

In agriculture, particularly in herbicide development, related compounds such as triflusulfuron-methyl have been examined. Mereiter (2011) explored the crystal structure of triflusulfuron-methyl and its interactions, which are crucial for understanding its herbicidal properties and environmental impact (Mereiter, 2011).

Materials Science

Compounds similar to this compound are also important in materials science. Deng et al. (2015) reported on the synthesis of trifluorobenzoic acid, a valuable intermediate in material science, through a microflow process. Their work illustrates the potential applications of related compounds in advanced material synthesis and industrial processes (Deng et al., 2015).

Photophysics and Fluorogenic Molecules

In the field of photophysics, derivatives of difluorobenzoic acids, which are structurally related to this compound, have been studied for their fluorogenic properties. For example, Santra et al. (2019) investigated DFHBI derivatives, illuminating the intricate behavior of these molecules in various solvent environments, which is crucial for applications in bioimaging and molecular diagnostics (Santra et al., 2019).

Environmental and Soil Chemistry

This compound and related compounds have implications in environmental chemistry as well. The adsorption mechanisms of similar compounds like imazamethabenz-methyl on soil particles have been a subject of study, providing insights into environmental transport and fate of these chemicals. Pusino et al. (1995) focused on how these compounds interact with different soil components, an essential aspect in assessing environmental risk and developing sustainable agricultural practices (Pusino et al., 1995).

Safety and Hazards

The compound is classified as dangerous, with hazard statements H301-H311-H331 . This means it is toxic if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 4,5-difluoro-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-5-3-7(10)8(11)4-6(5)9(12)13-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOGLSZAOXRKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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